molecular formula C11H9F2NO3 B1469202 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1378331-50-0

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1469202
M. Wt: 241.19 g/mol
InChI Key: RYUZJSIQNVOCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.19 g/mol . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is 1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Peptide Activity Studies

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid and its analogs are valuable in the synthesis of enantiopure azetidine-2-carboxylic acids, serving as precursors for studying the influence of conformation on peptide activity. This includes the creation of amino acid-azetidine chimeras designed to explore the structural effects on biological functions. The synthesis process involves multiple steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation, leading to the production of various chimeras with potential applications in peptide research (Sajjadi & Lubell, 2008).

Role in Food Chain and Toxicology

Research on azetidine-2-carboxylic acid, a closely related compound, indicates its presence in the food chain, particularly in sugar beets and table beets, suggesting a potential role in the pathogenesis of disease in humans. This non-protein amino acid is misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. Its widespread use in agriculture and presence in livestock feed underscore the need for further investigation into its effects on human health and disease (Rubenstein et al., 2009).

Advanced Synthetic Techniques

Innovative synthetic methods for tetrasubstituted azetidines have been developed, utilizing asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes. This technique produces chiral azetidine-2-carboxylic acids and derivatives with high yield and stereocontrol, demonstrating the compound's versatility in medicinal chemistry and drug development (Marichev et al., 2019).

Medicinal Chemistry Applications

The compound and its derivatives have been applied in the development of pharmaceuticals, such as BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis features highly regioselective cycloaddition and improved methods for key intermediates, highlighting the compound's importance in the creation of new medications for diseases like multiple sclerosis (Hou et al., 2016).

properties

IUPAC Name

1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-7-1-2-8(9(13)3-7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZJSIQNVOCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.